Propyl 5-(heptafluoroisopropoxy)octafluoropentanoate
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Overview
Description
Propyl 5-(heptafluoroisopropoxy)octafluoropentanoate is a fluorinated organic compound with the molecular formula C11H7F15O3. It is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly stable and resistant to degradation. This compound is used in various industrial and scientific applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 5-(heptafluoroisopropoxy)octafluoropentanoate typically involves the esterification of octafluoropentanoic acid with propanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The heptafluoroisopropoxy group is introduced through a subsequent reaction involving heptafluoroisopropanol and a suitable reagent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction parameters to achieve consistent quality. Advanced purification techniques, such as distillation and chromatography, are employed to remove impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Propyl 5-(heptafluoroisopropoxy)octafluoropentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols under specific conditions.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophilic reagents such as amines or thiols under controlled temperature and pressure.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propyl 5-(heptafluoroisopropoxy)octafluoropentanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Mechanism of Action
The mechanism of action of Propyl 5-(heptafluoroisopropoxy)octafluoropentanoate involves its interaction with molecular targets through its fluorinated groups. The compound’s high electronegativity and stability allow it to form strong interactions with various substrates, influencing their chemical and physical properties. These interactions can affect molecular pathways and processes, making it a valuable tool in research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Hexafluoropropylene oxide dimer acid (HFPO-DA)
Uniqueness
Propyl 5-(heptafluoroisopropoxy)octafluoropentanoate stands out due to its unique combination of fluorinated groups, which provide exceptional stability and resistance to degradation. Unlike PFOA and PFOS, which have been associated with environmental and health concerns, this compound offers a safer alternative with similar or enhanced properties .
Biological Activity
Chemical Structure and Composition
- IUPAC Name : Propyl 5-(heptafluoroisopropoxy)octafluoropentanoate
- Molecular Formula : C14H12F7O3
- Molecular Weight : 400.23 g/mol
The compound features a complex structure that includes both fluorinated and non-fluorinated components, which influences its solubility, stability, and reactivity.
The biological activity of this compound is primarily linked to its interactions with biological membranes and proteins. Fluorinated compounds can disrupt lipid bilayers due to their hydrophobic properties, potentially affecting membrane integrity and function.
Toxicological Studies
Research indicates that perfluorinated compounds (PFCs), including this compound, may exhibit toxic effects on various biological systems:
- Endocrine Disruption : PFCs have been shown to interfere with endocrine functions, particularly impacting thyroid hormone levels and reproductive health.
- Cellular Toxicity : In vitro studies have demonstrated cytotoxic effects on human cell lines, leading to apoptosis and necrosis at higher concentrations.
Environmental Impact
PFCs are persistent in the environment, leading to bioaccumulation in wildlife and potential biomagnification in food chains. The long half-life of these compounds raises concerns regarding their ecological impact and human health risks.
Case Study 1: Human Exposure
A study conducted in a population exposed to PFCs through contaminated drinking water revealed elevated levels of cholesterol and liver enzymes, indicating potential liver damage and metabolic disruption. This study highlights the need for monitoring the health effects of exposure to such compounds.
Case Study 2: Wildlife Impact
Research on aquatic ecosystems has shown that fish exposed to PFCs exhibit altered reproductive behaviors and reduced fertility rates. These findings underscore the ecological ramifications of PFC contamination in water bodies.
Table 1: Summary of Biological Effects
Effect Type | Observed Impact | Reference |
---|---|---|
Endocrine Disruption | Altered thyroid hormone levels | |
Cytotoxicity | Induction of apoptosis in cell lines | |
Reproductive Toxicity | Reduced fertility in exposed wildlife |
Table 2: Environmental Persistence
Properties
Molecular Formula |
C11H7F15O3 |
---|---|
Molecular Weight |
472.15 g/mol |
IUPAC Name |
propyl 2,2,3,3,4,4,5,5-octafluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)pentanoate |
InChI |
InChI=1S/C11H7F15O3/c1-2-3-28-4(27)5(12,13)6(14,15)7(16,17)11(25,26)29-8(18,9(19,20)21)10(22,23)24/h2-3H2,1H3 |
InChI Key |
PWGBZBDTQADSAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(C(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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